molecular formula C10H10F3NO3 B8660300 N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide

N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide

Cat. No. B8660300
M. Wt: 249.19 g/mol
InChI Key: FVDAFLNZHCUEAW-UHFFFAOYSA-N
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Patent
US08492388B2

Procedure details

To a stirred solution of 3-(trifluoromethoxy)benzoic acid (20.0 g, 96.1 mmol) in dichloromethane (200 mL), cooled to 0° C. with a brine/ice bath, was added N,N-dimethylformamide (0.37 mL, 4.8 mmol) followed by oxalyl chloride (10.1 mL, 115 mmol). The resulting mixture was stirred 5 h at room temperature, until gas evolution stopped and a clear solution was obtained. The mixture was cooled to 0° C. with a brine/ice bath, N,O-Dimethylhydroxylamine (9.37 g, 96 mmol) was added at once, followed by dropwise addition of triethylamine (45.5 mL, 326 mmol) through a dropping funnel, while keeping the internal temperature below 10° C. The resulting suspension was diluted with dichloromethane (200 mL), stirred overnight at room temperature, poured into water (400 mL) and the aqueous layer was extracted with dichloromethane (2×150 mL). The organic layers were combined, washed with water (2×200 mL), dried (MgSO4), and concentrated in vacuo. The residue was purified over silica gel to afford N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide as an oil [22.4 g, yield 80%; HPLC/MS:m/z=250 (M+H); log P(HCOOH)=2.41].
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Quantity
9.37 g
Type
reactant
Reaction Step Four
Quantity
45.5 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=O.CN(C)C=O.C(Cl)(=O)C(Cl)=O.[CH3:26][NH:27][O:28][CH3:29].C(N(CC)CC)C>ClCCl.O>[CH3:29][O:28][N:27]([CH3:26])[C:7](=[O:9])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([O:3][C:2]([F:1])([F:14])[F:13])[CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(OC=1C=C(C(=O)O)C=CC1)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.37 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
9.37 g
Type
reactant
Smiles
CNOC
Step Five
Name
Quantity
45.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 5 h at room temperature, until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C. with a brine/ice bath
CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×150 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CON(C(C1=CC(=CC=C1)OC(F)(F)F)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.